molecular formula C30H25N2O2P B12497783 3,3'-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline

3,3'-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline

Cat. No.: B12497783
M. Wt: 476.5 g/mol
InChI Key: BZJRBNQHWAOLDQ-UHFFFAOYSA-N
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Description

3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline is a complex organic compound with the molecular formula C30H25N2O2P This compound is characterized by the presence of a phenylphosphine group linked to two phenyleneoxy groups, which are further connected to aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline typically involves the reaction of phenylphosphine with 4,1-phenyleneoxy and aniline derivatives. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxide derivatives, reduced amine derivatives, and substituted phenyleneoxy and aniline compounds .

Scientific Research Applications

3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline involves its interaction with specific molecular targets and pathways. The phenylphosphine group can coordinate with metal ions, influencing various catalytic processes. The phenyleneoxy and aniline groups can interact with biological molecules, potentially affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylphosphine group in 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline imparts unique chemical properties, such as enhanced coordination ability with metal ions and potential catalytic activity. This distinguishes it from other similar compounds and makes it valuable for specific applications in catalysis and material science .

Properties

Molecular Formula

C30H25N2O2P

Molecular Weight

476.5 g/mol

IUPAC Name

3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphanyl]phenoxy]aniline

InChI

InChI=1S/C30H25N2O2P/c31-22-6-4-8-26(20-22)33-24-12-16-29(17-13-24)35(28-10-2-1-3-11-28)30-18-14-25(15-19-30)34-27-9-5-7-23(32)21-27/h1-21H,31-32H2

InChI Key

BZJRBNQHWAOLDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N

Origin of Product

United States

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